2-Propyl-3,5-dimethyl-5,6-dihydropyrazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H16N2 |
|---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
2,6-dimethyl-5-propyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C9H16N2/c1-4-5-9-8(3)11-7(2)6-10-9/h7H,4-6H2,1-3H3 |
InChI Key |
SGOSUXXYOOOVJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NCC(N=C1C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Propyl 3,5 Dimethyl 5,6 Dihydropyrazine
Chemoenzymatic Synthesis Pathways and Biocatalytic Optimization
Chemoenzymatic approaches combine the precision of enzymatic catalysis with the practicality of chemical reactions, offering sustainable and highly selective routes to complex molecules. These methods are particularly advantageous for creating chiral centers with high fidelity, a key feature in many bioactive pyrazine (B50134) derivatives.
Investigations into Acyloin Precursor Biotransformation via Yeast
The biosynthesis of the dihydropyrazine (B8608421) ring often begins with the formation of α-hydroxyketones, or acyloins, which are key precursors. Microorganisms, particularly yeast, are instrumental in the biotransformation of simple starting materials into these chiral building blocks. For instance, α-amino ketones, which are direct precursors to dihydropyrazines, can be generated from amino acids. The enzyme L-threonine dehydrogenase can produce aminoacetone from L-threonine, setting the stage for pyrazine formation.
Yeast-mediated processes, such as those employing baker's yeast, are well-documented for dynamic reductive kinetic resolution (DYRKR). nih.gov In a DYRKR process, the yeast can facilitate the racemization of a less reactive ketone enantiomer into the more reactive one, allowing for a theoretical yield of up to 100% of a single desired stereoisomer. nih.govprinceton.edu This is a significant improvement over classical kinetic resolutions, which have a maximum yield of 50%. youtube.com The enzymatic reduction of α-keto esters using yeast can produce chiral α-hydroxy esters, which are then converted to the necessary acyloin precursors for dihydropyrazine synthesis.
Condensation Reactions with Diamines in Biocatalytic Media
The core dihydropyrazine structure is formed through the condensation of two α-amino ketone molecules or the reaction between an α-diketone and a 1,2-diamine. In a biocatalytic environment, these precursors can be generated in situ. For example, the self-condensation of α-aminoacetone is known to produce 2,5-dihydro-3,6-dimethylpyrazine. rsc.org By analogy, the synthesis of 2-propyl-3,5-dimethyl-5,6-dihydropyrazine would involve the condensation of two molecules of 1-amino-2-pentanone or the cross-condensation of aminoacetone and 1-amino-2-pentanone, followed by oxidation or rearrangement steps.
These condensation reactions can occur under mild, aqueous conditions typical of biocatalytic media, which is a significant advantage over traditional chemical methods that may require harsh conditions. The enzymes themselves, by controlling the concentration and stereochemistry of the precursors, guide the reaction toward the desired product.
Enzymatic Reaction Kinetics and Stereoselectivity Studies
The efficiency and selectivity of chemoenzymatic syntheses are governed by enzyme kinetics and stereoselectivity. Enzymes such as hydantoinases, ketoreductases (KREDs), and lipases are particularly effective in these roles. youtube.comnih.gov Dynamic kinetic resolution (DKR) is a powerful strategy that relies on the rapid, enzyme- or catalyst-mediated interconversion of substrate enantiomers, combined with a stereoselective reaction to yield a single, stereochemically pure product. princeton.edu
For instance, alcohol dehydrogenases (ADHs) have been used in the dynamic reductive kinetic resolution of various keto-substrates. nih.gov In some cases, initial experiments may proceed as a classical kinetic resolution with low conversion, but the addition of a base like triethylamine (B128534) (Et3N) can facilitate the necessary racemization of the starting material, leading to a successful DYRKR process with high yield and excellent diastereoselectivity and enantioselectivity. nih.gov The stereoselectivity of these enzymes can be remarkable; ketoreductases are capable of distinguishing between distal stereocenters in a substrate, ensuring high fidelity in the final product. nih.gov
Below is a table summarizing the performance of biocatalysts in stereoselective reductions relevant to the synthesis of chiral precursors.
| Biocatalyst System | Substrate Example | Product Configuration | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |
| ADH-A from Rhodococcus ruber with Et3N | γ-Nitro-α-methyl-β-ketoester | (2S,3S)-alcohol | >99% | >99% | nih.gov |
| KRED 108 | Vinylogous ketoester | cis-(S)-alcohol | >99% | >99% | nih.gov |
| Baker's Yeast (YKER-I) | sec-Alkyl 2-methyl-3-oxobutyrates | (2R, 1'R)-alcohol | High selectivity | High selectivity | nih.gov |
Rational Design and Development of Chemical Synthetic Routes
While chemoenzymatic methods offer high selectivity, rational chemical syntheses provide broad substrate scope and scalability. These methods involve the stepwise construction of the target molecule from well-defined precursors using established organic reactions.
Cyclocondensation Approaches from Diketones and Diamines
A classic and robust method for synthesizing pyrazine and dihydropyrazine rings is the cyclocondensation of an α-dicarbonyl compound with a 1,2-diamine. For the synthesis of this compound, the required precursor would be a 1,2-diketone such as pentane-2,3-dione, which would react with a diamine like propane-1,2-diamine.
The α-diketone precursors are often generated from α-hydroxyketones (acyloins). The acyloin condensation is a reductive coupling of two carboxylic esters using metallic sodium to form an acyloin. wikipedia.orgorganic-chemistry.org This reaction is particularly effective for aliphatic esters. wikipedia.org The intermediate enediolate can be trapped using chlorotrimethylsilane, which often improves yields by preventing side reactions like the competing Dieckmann condensation. wikipedia.orgorganic-chemistry.org The resulting bis-silyloxyalkene can then be hydrolyzed to the acyloin, which is subsequently oxidized to the α-diketone needed for the cyclocondensation step.
| Reaction Stage | Description | Key Reagents | Reference |
| Acyloin Condensation | Reductive coupling of two aliphatic ester molecules to form an α-hydroxyketone (acyloin). | Metallic Sodium, Toluene | wikipedia.orgorganic-chemistry.org |
| Intermediate Trapping | In situ trapping of the enediolate intermediate to improve yield and simplify purification. | Chlorotrimethylsilane (TMSCl) | wikipedia.orgorganic-chemistry.org |
| Oxidation | Conversion of the acyloin to the corresponding α-diketone. | Mild oxidizing agents | |
| Cyclocondensation | Reaction of the α-diketone with a 1,2-diamine to form the final dihydropyrazine ring. | 1,2-Diamine, acid/base catalyst |
Transition Metal-Catalyzed Methods, Including Rhodium-Azavinylcarbene Intermediates
Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed reactions for the construction of heterocyclic rings. One such advanced method involves the use of rhodium(II) catalysts to generate highly reactive azavinylcarbene intermediates. nih.gov These carbenes can be generated in situ from stable and easily handled N-sulfonyl-1,2,3-triazoles. nih.gov
In this methodology, the rhodium azavinylcarbene intermediate can engage in reactions with various partners. For example, their reaction with olefins can lead to the highly enantio- and diastereoselective formation of cyclopropanes and 2,3-dihydropyrroles. nih.gov While this specific outcome produces a five-membered ring, the underlying principle of forming carbon-nitrogen bonds via a transition metal-carbene complex represents a cutting-edge strategy. The adaptation of this chemistry, perhaps through reaction with nitriles or other nitrogen-containing species, could provide a novel and highly selective route to dihydropyrazine scaffolds. The generation of these reactive intermediates from stable NH-1,2,3-triazoles by in situ sulfonylation avoids the need to handle potentially unstable diazo compounds directly. nih.gov
Oxidative Aminomercuriation Strategies for Dihydropyrazine Ring Formation
Oxidative aminomercuriation represents a powerful strategy for the formation of nitrogen-containing heterocyclic compounds. This method generally involves the reaction of an unsaturated bond, such as an alkyne or alkene, with a mercury(II) salt in the presence of an amine. The process proceeds through the formation of a mercurial carbonium ion upon the addition of the Hg(II) salt to the unsaturated bond. This intermediate is then attacked by an intramolecular nucleophile, in this case, an amine, leading to a cyclized mercuro-halide complex. beilstein-journals.org Subsequent demercuriation, often under oxidative conditions, yields the final heterocyclic product.
Alternative Cyclization and Ring-Closure Protocols
Beyond aminomercuriation, several other effective methods for the synthesis of the dihydropyrazine ring have been developed. These often involve the condensation of α-diamines with α-dicarbonyl compounds or dehydrogenative coupling reactions.
One of the most common and straightforward routes to dihydropyrazines is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.net For the synthesis of this compound, this would involve the reaction of 1,2-diaminopropane (B80664) with 2,3-pentanedione. This reaction can often be carried out under mild conditions, sometimes even in water without the need for a catalyst, making it an environmentally friendly option. semanticscholar.org
Another advanced approach is the dehydrogenative coupling of amino alcohols. This method has been successfully employed for the synthesis of pyrazine derivatives using various catalysts. For example, manganese-catalyzed dehydrogenative coupling has been shown to be effective. While a specific example for this compound is not provided, the general applicability of this method to a range of substituted amino alcohols to produce pyrazines in good yields has been demonstrated.
Table 1: Manganese-Catalyzed Dehydrogenative Self-Coupling of β-Amino Alcohols for Pyrazine Synthesis
| Entry | β-Amino Alcohol | Catalyst | Base | Temperature (°C) | Yield (%) |
| 1 | 2-Phenylglycinol | [Mn]-1 (2 mol%) | KOH (20 mol%) | 130 | 80 |
| 2 | 2-Amino-1,2-diphenylethan-1-ol | [Mn]-1 (2 mol%) | KOH (20 mol%) | 130 | 75 |
| 3 | 2-Aminocyclohexan-1-ol | [Mn]-1 (2 mol%) | KOH (20 mol%) | 130 | 72 |
| Data sourced from a study on Mn(I)-catalyzed double dehydrogenative coupling of amino alcohols. The specific substrates for the target compound were not detailed. |
Principles of Green Chemistry in Dihydropyrazine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. This includes the use of greener solvents, alternative energy sources like microwave irradiation, and catalytic methods.
The use of water as a solvent for the synthesis of dihydropyrazines via the condensation of 1,2-diamines and 1,2-dicarbonyl compounds is a prime example of a green synthetic approach. semanticscholar.org This method often proceeds in high yields without the need for a catalyst, significantly reducing the generation of hazardous waste. semanticscholar.org
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. sphinxsai.comindianchemicalsociety.com Comparative studies on the synthesis of related nitrogen heterocycles have consistently demonstrated the advantages of microwave irradiation. researchgate.netnih.govukm.my
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Heterocyclic Amides
| Method | Reaction Time | Yield (%) |
| Conventional | 13 hours | 50-72 |
| Microwave | 9-42 minutes | 75-87 |
| This table presents a general comparison for the synthesis of heterocyclic amides and illustrates the typical improvements observed with microwave-assisted methods. indianchemicalsociety.com |
Enzymatic catalysis also represents a green approach to pyrazine synthesis. For instance, the synthesis of pyrazinamide (B1679903) derivatives has been achieved with high efficiency using enzymes in greener solvents like tert-amyl alcohol, with short reaction times and the potential for catalyst reuse. rsc.org
Elucidation of Reaction Mechanisms and Transformation Pathways of 2 Propyl 3,5 Dimethyl 5,6 Dihydropyrazine
Mechanistic Investigations of Dihydropyrazine (B8608421) Formation
The formation of 2-propyl-3,5-dimethyl-5,6-dihydropyrazine is intricately linked to the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating. nih.govmdpi.comwikipedia.orgrsc.orgcoffeefanatics.jp This reaction is a cornerstone of flavor and color development in cooked foods. rsc.org The key precursors for the formation of alkylpyrazines, including their dihydropyrazine intermediates, are α-dicarbonyl compounds, which are degradation products of sugars, and amino acids. mdpi.com
The generally accepted mechanism for the formation of the dihydropyrazine ring involves the condensation of two molecules of an α-aminoketone, which is formed from the Strecker degradation of an amino acid. For instance, the condensation of two molecules of aminoacetone, derived from the catabolism of L-threonine, leads to the formation of 2,5-dimethyl-3,6-dihydropyrazine. researchgate.net In the case of this compound, the propyl group is contributed by the side chain of an amino acid like norvaline, while the dimethyl groups originate from an amino acid such as alanine.
The reaction proceeds through the following key steps:
Strecker Degradation: An amino acid reacts with a dicarbonyl compound to form a Schiff base, which then decarboxylates to yield an aminoketone and a Strecker aldehyde.
Condensation: Two molecules of the resulting α-aminoketone undergo condensation to form a dihydropyrazine ring.
The pH of the reaction medium is a critical factor, with alkaline conditions generally favoring the Maillard reaction by increasing the nucleophilicity of the amino groups. wikipedia.org The reaction temperature and time also significantly influence the rate of formation and the distribution of products. nih.gov
| Reaction Step | Description | Key Reactants |
|---|---|---|
| Strecker Degradation | Formation of α-aminoketones and Strecker aldehydes from amino acids and dicarbonyls. | Amino acids (e.g., norvaline, alanine), Dicarbonyls (from sugar degradation) |
| Condensation | Self-condensation of two α-aminoketone molecules. | α-Aminoketones |
| Cyclization | Formation of the dihydropyrazine ring structure. | Intermediate from condensation |
Aromatization Processes to Pyrazine (B50134) Analogues
Dihydropyrazines are often transient intermediates that readily undergo aromatization to form the more stable pyrazine analogues. tandfonline.com The conversion of this compound to 2-propyl-3,5-dimethylpyrazine is a crucial step in the development of the characteristic nutty and roasted aromas associated with many cooked foods. wikipedia.org This transformation is primarily an oxidation or dehydrogenation process, which involves the removal of two hydrogen atoms from the dihydropyrazine ring. wikipedia.org
Several pathways can facilitate this aromatization:
Oxidative Dehydrogenation: In the presence of an oxidizing agent, such as molecular oxygen, the dihydropyrazine can be directly oxidized to the corresponding pyrazine. This process is often catalyzed by metal ions or other components present in the reaction mixture. rsc.org
Reaction with Dicarbonyls: Dihydropyrazines can react with excess dicarbonyl compounds, which act as hydrogen acceptors, leading to the formation of the pyrazine and a reduced dicarbonyl species.
Enzymatic Catalysis: In biological systems, enzymes known as dehydrogenases can catalyze the aromatization of dihydropyrazines. wikipedia.org While less relevant to typical cooking conditions, this highlights the biological potential for such transformations.
The rate of aromatization is influenced by factors such as the availability of oxidizing agents, temperature, and the presence of catalysts. nih.gov
| Pathway | Description | Key Reagents/Conditions |
|---|---|---|
| Oxidative Dehydrogenation | Direct removal of hydrogen by an oxidizing agent. | O₂, metal ions, heat |
| Reaction with Dicarbonyls | Dicarbonyl acts as a hydrogen acceptor. | Excess dicarbonyl compounds |
| Enzymatic Catalysis | Enzyme-mediated dehydrogenation. | Dehydrogenase enzymes |
Chemical Degradation Mechanisms: Thermolytic and Photolytic Pathways
The stability of this compound is limited, and it can undergo degradation through thermolytic (heat-induced) and photolytic (light-induced) pathways. Understanding these degradation mechanisms is important for predicting the shelf-life and stability of food products.
Thermolytic Pathways: At elevated temperatures, dihydropyrazines can undergo various decomposition reactions. rsc.org For this compound, thermolysis can lead to ring cleavage, fragmentation, and the formation of smaller volatile compounds. The specific products will depend on the temperature and the presence of other reactive species. The presence of substituents on the dihydropyrazine ring can influence the activation energy and the mechanism of thermal decomposition. mdpi.com
Photolytic Pathways: Exposure to light, particularly in the ultraviolet region, can also induce the degradation of dihydropyrazines. Photolytic reactions often involve the formation of excited states and radical intermediates. researchgate.net For this compound, photolysis could lead to isomerization, ring-opening, or reactions with other molecules in the matrix. The specific photoproducts would depend on the wavelength of light and the chemical environment.
Studies on Valence Isomerization and Ring Dynamics
Valence isomerization, also known as valence tautomerism, involves the reversible interconversion of isomers that differ in the distribution of their valence electrons. nih.govnih.govchemrxiv.orgrsc.orgmdpi.com In the context of this compound, this could potentially involve a shift of double bonds within the ring, leading to different isomeric forms. For instance, a tautomeric equilibrium could exist between the 5,6-dihydropyrazine and other dihydropyrazine isomers, such as the 1,2- or 1,4-dihydropyrazine (B12976148) forms. cdnsciencepub.comcdnsciencepub.com
The position of this equilibrium would be influenced by the substitution pattern on the ring and the surrounding solvent or matrix. While detailed studies on the valence isomerization of this specific compound are not widely available, the principles of valence tautomerism in related heterocyclic systems suggest that such dynamic processes are plausible. nih.govnih.govchemrxiv.orgrsc.orgmdpi.com
Oxidation and Reduction Pathways
The redox chemistry of this compound is central to its transformations.
Oxidation Pathways: As discussed in the aromatization section, oxidation is a primary pathway for dihydropyrazines, leading to the formation of pyrazines. This can occur through various mechanisms, including electrochemical oxidation. mdpi.comsemanticscholar.org The oxidation of 1,4-dihydropyrazines by dioxygen has been shown to be highly dependent on the environment, potentially leading to ring cleavage products in addition to the aromatic pyrazine. acs.orgacs.org The oxidation of dihydropyrazines can also be a key step in certain chemiluminescent reactions. acs.org
Reduction Pathways: The reduction of the dihydropyrazine ring can also occur, though it is less common under typical food processing conditions. Electrochemical reduction of pyrazines can lead to the formation of dihydropyrazines, which can then be further reduced to tetrahydropyrazines or piperazines. cdnsciencepub.comcdnsciencepub.com The reduction of this compound would likely proceed via the addition of hydrogen across the C=N double bond, leading to a tetrahydropyrazine (B3061110) derivative. Chemical reducing agents can also be employed to achieve this transformation. nih.gov
| Process | Reactant | Product(s) | Conditions/Reagents |
|---|---|---|---|
| Oxidation | This compound | 2-Propyl-3,5-dimethylpyrazine, Ring-cleavage products | O₂, Electrochemical oxidation |
| Reduction | This compound | 2-Propyl-3,5-dimethyl-tetrahydropyrazine | Electrochemical reduction, Chemical reducing agents |
Advanced Spectroscopic and Structural Characterization in Research of 2 Propyl 3,5 Dimethyl 5,6 Dihydropyrazine
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of 2-Propyl-3,5-dimethyl-5,6-dihydropyrazine with high accuracy. Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are employed to generate ions, whose mass-to-charge ratios are measured precisely. For the molecular formula C₉H₁₈N₂, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the measured value to confirm its composition.
Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the fragmentation pathway. The fragmentation of alkyl-substituted dihydropyrazines is typically governed by cleavages at positions alpha to the nitrogen atoms and the double bond, as well as cleavages within the alkyl substituents. libretexts.orgnih.gov The primary fragmentation mechanisms expected for this compound include:
Alpha-Cleavage: The most favorable fragmentation is the cleavage of the C-C bond adjacent to the ring nitrogen, specifically the loss of an ethyl radical from the n-propyl group, leading to a stable, resonance-delocalized cation.
McLafferty-type Rearrangement: While less common for this specific structure, rearrangements involving hydrogen transfer from the alkyl chain to the pyrazine (B50134) ring can occur.
Ring Cleavage: A retro-Diels-Alder (RDA) type cleavage of the dihydropyrazine (B8608421) ring is a characteristic fragmentation pathway for such heterocyclic systems, breaking the ring into smaller, stable fragments.
A proposed fragmentation pattern and the corresponding expected m/z values are detailed in the table below.
Interactive Table: Predicted HRMS Fragmentation Data for this compound
| Fragment Ion (m/z) | Proposed Structure/Loss | Fragmentation Pathway |
| 153.1494 | [M+H]⁺ | Protonated molecular ion |
| 124.1124 | [M-C₂H₅]⁺ | α-cleavage: Loss of an ethyl radical from the propyl group |
| 111.1046 | [M-C₃H₆]⁺ | Loss of propene via rearrangement |
| 97.0890 | [M-C₄H₈]⁺ | Loss of butene from ring fragmentation |
| 83.0733 | RDA Fragment | Retro-Diels-Alder cleavage of the dihydropyrazine ring |
| 56.0500 | [C₄H₈]⁺ | Fragment from propyl chain and ring cleavage |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed connectivity and stereochemistry of this compound in solution. Analysis of ¹H and ¹³C NMR spectra, along with 2D NMR techniques, provides unambiguous structural assignment.
The dihydropyrazine ring is not planar and typically adopts a boat or twist-boat conformation. nih.gov This non-planarity makes the protons on the saturated carbon (C6) diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals with geminal coupling.
Advanced 2D NMR experiments are essential for definitive assignment:
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, connecting protons on adjacent carbons, such as those within the propyl group and between the C5-methyl group and the H5 proton. acs.org
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons (like C2 and C3) and linking the substituent groups to the dihydropyrazine ring. acs.org
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is key to determining the relative configuration of the substituents and the preferred conformation of the ring. nih.gov
Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Atom | Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| C2 | - | ~165 | Imine carbon, deshielded by nitrogen. |
| C3 | - | ~55 | Quaternary sp³ carbon adjacent to nitrogen. |
| C5 | ~3.5-4.0, m, 1H | ~50 | Methine proton adjacent to nitrogen. |
| C6 | ~3.0-3.4 (axial), m, 1H; ~2.8-3.2 (equatorial), m, 1H | ~45 | Diastereotopic methylene (B1212753) protons in the ring. |
| 3-CH₃ | ~1.2-1.4, s, 3H | ~20 | Methyl group on a quaternary carbon. |
| 5-CH₃ | ~1.1-1.3, d, 3H | ~18 | Methyl group on a chiral center (C5). |
| Propyl-CH₂ | ~2.3-2.5, t, 2H | ~35 | Methylene group alpha to the imine. |
| Propyl-CH₂ | ~1.5-1.7, sextet, 2H | ~22 | Central methylene group of the propyl chain. |
| Propyl-CH₃ | ~0.9-1.0, t, 3H | ~14 | Terminal methyl group of the propyl chain. |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Detailed Molecular Fingerprinting and Band Assignments
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, offers a detailed molecular fingerprint of this compound. These techniques probe the vibrational modes of the molecule's functional groups.
The key expected vibrational bands are:
C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and propyl groups are expected in the 2850-3000 cm⁻¹ region. vscht.cz
C=N Stretching: The imine (C=N) bond stretch is a characteristic and strong absorption in the IR spectrum, typically appearing in the 1640-1690 cm⁻¹ range. libretexts.org This band is crucial for confirming the dihydropyrazine structure.
C-N Stretching: The C-N single bond stretching vibrations are expected in the 1020-1250 cm⁻¹ region.
C-H Bending: Bending vibrations (scissoring, rocking, wagging) for the CH₂, and CH₃ groups will appear in the fingerprint region (below 1500 cm⁻¹), providing structural confirmation. youtube.com
FT-Raman spectroscopy complements FT-IR, as non-polar bonds like C-C and C=N often produce strong Raman signals, whereas polar bonds like C-N are more prominent in IR.
Interactive Table: Predicted Vibrational Band Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 2960-2980 | Strong | Asymmetric C-H stretching (CH₃) |
| 2870-2890 | Medium | Symmetric C-H stretching (CH₃) |
| 2920-2940 | Strong | Asymmetric C-H stretching (CH₂) |
| 2850-2870 | Medium | Symmetric C-H stretching (CH₂) |
| 1650-1670 | Strong (IR), Medium (Raman) | C=N stretching (imine) |
| 1450-1470 | Medium | Asymmetric C-H bending (CH₃) and scissoring (CH₂) |
| 1370-1380 | Medium | Symmetric C-H bending (CH₃) |
| 1150-1250 | Medium-Strong | C-N stretching |
| 1000-1150 | Medium | C-C stretching (propyl chain and ring) |
Electronic Absorption (UV-Vis) Spectroscopy for Investigating Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is the carbon-nitrogen double bond (C=N) of the imine group, which is part of a partially unsaturated heterocyclic system.
The expected electronic transitions are:
n → π* Transition: This transition involves the excitation of a non-bonding electron from a nitrogen lone pair (n) to an anti-bonding π* orbital of the C=N bond. These transitions are typically weak (low molar absorptivity, ε) and appear at longer wavelengths, likely in the near-UV region (~300-350 nm). jst.go.jp
π → π* Transition: This involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the C=N bond. This transition is much more intense (high molar absorptivity) and occurs at a shorter wavelength, typically in the 220-270 nm range for similar systems. nih.gov
The position and intensity of these absorption bands are sensitive to the solvent polarity and the substitution pattern on the dihydropyrazine ring. shimadzu.com
Interactive Table: Predicted UV-Vis Absorption Data for this compound (in Ethanol)
| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition | Chromophore |
| ~320 | Low (~100-500) | n → π | C=N |
| ~245 | High (~5,000-15,000) | π → π | C=N |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound has not been reported in the literature, this technique would provide precise data on bond lengths, bond angles, and torsional angles if a suitable single crystal could be grown. mdpi.com
Key structural insights that would be gained from an SCXRD analysis include:
Ring Conformation: Definitive confirmation of the dihydropyrazine ring's conformation (e.g., boat, twist-boat, or half-chair). Studies on similar dihydropyridine (B1217469) and dihydropyrazine rings show they are typically non-planar. researchgate.netnih.gov
Substituent Orientation: The precise spatial arrangement of the propyl and dimethyl groups, including whether they adopt axial or equatorial positions relative to the ring.
Intermolecular Interactions: Identification of how molecules pack in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds (if any), van der Waals forces, and potential π-stacking, which influence the material's physical properties. beilstein-journals.org
Interactive Table: Expected Structural Parameters from a Hypothetical SCXRD Analysis
| Parameter | Expected Value/Observation | Significance |
| C=N Bond Length | ~1.27 - 1.30 Å | Confirms double bond character. |
| C-N Bond Length | ~1.45 - 1.48 Å | Confirms single bond character. |
| Dihydropyrazine Ring | Non-planar, likely boat or twist-boat | Elucidates the lowest energy conformation in the solid state. |
| Intermolecular contacts | Primarily van der Waals forces | Determines crystal packing and density. |
Advanced Spectroscopic Probes for Molecular Interactions and Dynamics
To understand how this compound interacts with its environment (e.g., solvents, receptors, or other molecules), advanced spectroscopic methods are employed. These techniques are particularly relevant in fields like food science, where such compounds act as key flavor components by interacting with human olfactory and gustatory receptors.
Fluorescence Spectroscopy: While the native fluorescence of this compound may be weak, its interaction with fluorescent probes or proteins can be studied. Fluorescence quenching experiments can determine binding affinities and mechanisms of interaction between the dihydropyrazine and macromolecules like human serum albumin. beilstein-journals.org
Saturation Transfer Difference (STD) NMR: This powerful NMR technique is used to identify which parts of a small molecule (ligand) are in close contact with a large protein receptor. It can map the binding epitope of the dihydropyrazine when it interacts with a target protein.
Molecular Dynamics (MD) Simulations: While a computational method, MD simulations are often combined with spectroscopic data to build a dynamic model of molecular interactions. nih.gov These simulations can predict the preferred binding modes, conformational changes upon binding, and the role of specific intermolecular forces like hydrogen bonding and dispersion interactions. goettingen-research-online.de These studies are critical for understanding the structure-activity relationships that govern its properties. nih.gov
Computational Chemistry and Theoretical Modeling of 2 Propyl 3,5 Dimethyl 5,6 Dihydropyrazine
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 2-Propyl-3,5-dimethyl-5,6-dihydropyrazine. By solving approximations of the Schrödinger equation for the molecule, researchers can determine its electronic structure, which in turn governs its reactivity and stability.
Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For pyrazine (B50134) derivatives, the distribution and energies of these frontier orbitals are influenced by the nature and position of alkyl substituents. In the case of this compound, the electron-donating nature of the propyl and methyl groups would be expected to raise the energy of the HOMO, thereby influencing its reactivity.
Furthermore, these calculations can generate electron density maps and electrostatic potential (ESP) maps. These maps visualize the distribution of charge within the molecule, highlighting electron-rich and electron-poor regions. The nitrogen atoms in the dihydropyrazine (B8608421) ring are expected to be regions of high electron density, making them potential sites for electrophilic attack.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity, chemical hardness, and global electrophilicity index. Theoretical studies on similar heterocyclic systems demonstrate that such parameters are invaluable for predicting how the molecule will interact with other chemical species. chemrxiv.org
Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated at the B3LYP/6-31G(d) level of theory.
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | 0.85 |
| Energy Gap (ΔE) | 7.10 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | -0.85 |
| Global Hardness (η) | 3.55 |
| Electronegativity (χ) | 2.70 |
| Electrophilicity Index (ω) | 1.03 |
Note: This data is illustrative and based on typical values for similar heterocyclic compounds.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. nih.gov For this compound, the 5,6-dihydropyrazine ring is not planar and can adopt different conformations. MD simulations can reveal the preferred conformations of the ring and the orientation of the propyl and methyl substituents.
In an MD simulation, the molecule's atoms are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By simulating the molecule's movement over nanoseconds or even microseconds, it is possible to map out its conformational landscape and identify the most stable, low-energy conformations. nih.gov Studies on similar six-membered heterocyclic rings have shown they can exist in boat or chair-like conformations, and the substituents can influence the energetic barrier between these forms. researchgate.net
MD simulations are also instrumental in studying intermolecular interactions. By placing the dihydropyrazine molecule in a simulation box with solvent molecules (e.g., water) or other relevant species, one can observe how it interacts with its environment. This is particularly important for understanding its solubility and how it might bind to receptor sites, such as olfactory receptors, given that many pyrazines are known for their aroma. The simulations can provide detailed information on hydrogen bonding and van der Waals interactions. nih.gov
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are highly effective in predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra. For this compound, both Nuclear Magnetic Resonance (NMR) and infrared (IR) vibrational frequencies can be calculated.
Theoretical ¹H and ¹³C NMR chemical shifts can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. jocpr.com These calculations provide a theoretical spectrum that can be compared with experimental data. The predicted chemical shifts are sensitive to the molecule's geometry and electronic environment, making them a powerful tool for structural elucidation.
Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. These theoretical frequencies can be correlated with the peaks observed in an experimental IR or Raman spectrum. The calculations also provide information on the intensity of each vibrational mode, aiding in the assignment of experimental spectra. A Potential Energy Distribution (PED) analysis can be performed to determine the contribution of different internal coordinates (bond stretching, angle bending) to each vibrational mode. chemrxiv.org
Table 2: Hypothetical Predicted Vibrational Frequencies and ¹³C NMR Chemical Shifts for this compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Atom | Predicted ¹³C NMR Shift (ppm) |
| C-H stretch (propyl) | 2960-2870 | C2 (C=N) | 165.4 |
| C=N stretch | 1645 | C3 (C-N) | 158.2 |
| CH₂ bend | 1460 | C5 (CH) | 55.8 |
| C-N stretch | 1250 | C6 (CH₂) | 48.9 |
| Ring deformation | 850 | Propyl-C1 | 35.1 |
Note: This data is illustrative and based on general values for alkylpyrazines and related heterocycles.
Theoretical Characterization of Reaction Energetics and Transition States
Computational chemistry can be used to explore the potential chemical reactions of this compound. By calculating the potential energy surface for a reaction, it is possible to identify the transition states and intermediates, as well as to determine the activation energies and reaction enthalpies.
For instance, the oxidation or reduction of the dihydropyrazine ring could be investigated. Theoretical calculations can map out the reaction pathway, providing a detailed mechanism at the molecular level. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating its energy. The difference in energy between the reactants and the transition state gives the activation barrier for the reaction. Such studies are crucial for understanding the compound's stability and its potential to participate in various chemical transformations.
Investigation of Non-Linear Optical (NLO) Properties through Computational Methods
Molecules with extended π-electron systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. tandfonline.com Although this compound has a partially saturated ring, the electronic structure of the dihydropyrazine core could still lead to interesting NLO effects.
Computational methods, particularly DFT, can be used to calculate the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ), which are measures of the NLO response. physchemres.organalis.com.my These calculations can predict whether a molecule will have significant NLO properties and can guide the design of new NLO materials. Studies on other pyrazine derivatives have shown that the nature and position of substituents can significantly influence the hyperpolarizability. tandfonline.com For the title compound, the electron-donating alkyl groups would be expected to enhance its NLO properties to some extent.
Computational Modeling of Molecular Interactions with Reactive Species (e.g., Hydroxyl Radicals)
The interaction of organic molecules with reactive oxygen species, such as the hydroxyl radical (•OH), is of great importance in atmospheric chemistry and biology. Computational modeling can be used to study the reaction mechanisms between this compound and hydroxyl radicals.
Theoretical studies on the reactions of similar diazine isomers with •OH have shown that the reaction can proceed through different pathways, such as hydrogen abstraction from the alkyl groups or addition of the radical to the dihydropyrazine ring. researchgate.net Computational methods can be used to calculate the reaction barriers for these different pathways, allowing for the prediction of the most likely reaction products. This information is valuable for understanding the antioxidant or pro-oxidant potential of the molecule and its atmospheric fate. The generation of radical species from dihydropyrazines has been noted, and computational studies can elucidate the stability of these radical intermediates. nih.gov
Chemical Reactivity Profile and Transformational Chemistry
Electrophilic and Nucleophilic Substitution Reactions
The 5,6-dihydropyrazine ring system of 2-Propyl-3,5-dimethyl-5,6-dihydropyrazine possesses a dual nature in its reactivity towards substitution reactions. The electron-rich enamine-like portion of the molecule is susceptible to attack by electrophiles, while the imine functionality can be targeted by nucleophiles, particularly after activation.
Electrophilic Substitution: The dihydropyrazine (B8608421) ring, being electron-rich, is predisposed to reactions with electrophiles. However, direct electrophilic substitution on the ring carbons is not as common as with aromatic systems due to the non-aromatic nature of the ring. Instead, electrophilic attack often occurs at the nitrogen atoms or the double bond, leading to addition or rearrangement products. For instance, in related dihydropyrazine systems, reactions with electrophiles can lead to the formation of pyrazinium salts. While specific studies on the electrophilic substitution of this compound are not extensively documented, the principles of electrophilic attack on similar electron-rich heterocyclic systems suggest that reactions such as alkylation or acylation at the nitrogen atoms are plausible under appropriate conditions.
Nucleophilic Substitution: Nucleophilic substitution reactions on the dihydropyrazine ring are generally challenging due to the electron-rich nature of the heterocycle. However, such reactions can be facilitated by the introduction of a good leaving group on the ring. For instance, the synthesis of substituted pyrazines can be achieved through nucleophilic displacement of a halogen substituent on a pyrazine (B50134) precursor, which can then be reduced to the corresponding dihydropyrazine. While direct nucleophilic substitution on an unsubstituted dihydropyrazine like the title compound is unlikely, derivatization to introduce a leaving group could open pathways for such transformations.
A study on the nucleophilic attack of silyl-enol ethers on s-tetrazines, a related nitrogen-containing heterocycle, demonstrated that the reaction can proceed as an azaphilic addition to a nitrogen atom, influenced by the substitution pattern and the presence of a Lewis acid catalyst. chemrxiv.org This suggests that under specific conditions, nucleophilic attack on the nitrogen of the dihydropyrazine ring could be a potential reaction pathway.
| Reaction Type | Reagent/Conditions | Expected Product Type | Supporting Evidence/Analogy |
| Electrophilic Substitution (at N) | Alkyl Halide (e.g., CH₃I) | N-alkylated Dihydropyrazinium Salt | General reactivity of enamines and amines. |
| Nucleophilic Substitution | Requires prior functionalization with a leaving group. | Substituted Dihydropyrazine | General principles of nucleophilic aromatic substitution and its application to heterocycles. |
| Azaphilic Addition | Silyl-enol ether, Lewis Acid (e.g., BF₃·OEt₂) | N-adduct | Analogy from reactivity of s-tetrazines with nucleophiles. chemrxiv.org |
Cycloaddition and Rearrangement Reactions
The conjugated imine system within the this compound ring makes it a suitable candidate for participating in cycloaddition reactions, behaving as a diene component. Rearrangement reactions are also a possibility, often catalyzed by acid or heat, leading to more stable isomeric structures.
Cycloaddition Reactions: Dihydropyrazines can participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. Given the electron-rich nature of the dihydropyrazine ring, it is expected to react readily with electron-deficient dienophiles in an inverse-electron-demand Diels-Alder reaction. nih.govorganic-chemistry.orgmasterorganicchemistry.comyoutube.com For instance, the reaction of 1,2,4,5-tetrazines, which are electron-deficient azadienes, with electron-rich dienophiles is a well-established method for synthesizing various heterocyclic compounds. nih.gov By analogy, the electron-rich this compound would be expected to react with electron-poor dienophiles such as maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate.
A study on the cycloaddition behavior of dihydropyrazine derivatives with ketenes revealed a stepwise pathway leading to the formation of β-lactam-containing cycloadducts. capes.gov.br This highlights the potential for this class of compounds to participate in cycloadditions with a variety of partners.
| Reaction Type | Reactant | Expected Product | Reaction Conditions |
| [4+2] Cycloaddition | Maleic Anhydride | Bicyclic adduct | Thermal conditions |
| [4+2] Cycloaddition | Dimethyl Acetylenedicarboxylate | Substituted dihydropyridine (B1217469) derivative | Thermal or Lewis acid catalysis |
| Isomerization | - | 1,6-dihydro or 3,4-dihydro isomer | Acid or base catalysis |
Hydrogenation and Dehydrogenation Studies
The saturation level of the dihydropyrazine ring can be readily altered through hydrogenation and dehydrogenation reactions, providing access to both fully saturated piperazines and fully aromatic pyrazines.
Hydrogenation: The double bond in the 5,6-dihydropyrazine ring can be reduced through catalytic hydrogenation to yield the corresponding tetrahydropyrazine (B3061110) and ultimately the fully saturated piperazine. dicp.ac.cn Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel, under a hydrogen atmosphere. youtube.com The specific conditions, such as pressure and temperature, can influence the extent of reduction. For instance, iridium complexes with chiral diphosphine ligands have been used for the asymmetric hydrogenation of substituted pyrazines to produce chiral tetrahydropyrazines. dicp.ac.cn
Dehydrogenation: Conversely, this compound can be oxidized to the corresponding aromatic pyrazine, 2-Propyl-3,5-dimethylpyrazine. This dehydrogenation can be achieved using a variety of oxidizing agents. Common methods include air oxidation, often in a solvent at elevated temperatures, or the use of chemical oxidants like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). chempedia.info The biosynthesis of pyrazines in some organisms involves the enzymatic oxidation of a dihydropyrazine precursor. researchgate.net
| Transformation | Reagents and Conditions | Product |
| Hydrogenation | H₂, Pd/C or PtO₂ | 2-Propyl-3,5-dimethyltetrahydropyrazine / 2-Propyl-3,5-dimethylpiperazine |
| Dehydrogenation | Air, heat or MnO₂ or DDQ | 2-Propyl-3,5-dimethylpyrazine |
Derivatization Chemistry for Functional Group Transformation
Derivatization of this compound can be employed to modify its properties for analytical purposes or to introduce new functional groups for further synthetic transformations. libretexts.orgamanote.comnih.govyoutube.com The primary sites for derivatization are the nitrogen atoms of the dihydropyrazine ring.
The enamine-like nitrogen in the dihydropyrazine ring can react with various derivatizing agents. For instance, acylation with acid chlorides or anhydrides would yield N-acyl derivatives. Silylation using reagents like trimethylsilyl (B98337) chloride (TMSCl) can be used to protect the nitrogen atoms or to increase the volatility of the compound for gas chromatography-mass spectrometry (GC-MS) analysis.
Furthermore, derivatization can be used to introduce functionalities that facilitate purification or separation. For example, reaction with a chiral derivatizing agent would produce diastereomers that could be separated by chromatography, enabling the resolution of enantiomers if the original dihydropyrazine is chiral.
| Derivatization Reaction | Reagent | Purpose |
| Acylation | Acetyl chloride, Trifluoroacetic anhydride | Introduce an acyl group for altered reactivity or for GC-MS analysis. |
| Silylation | Trimethylsilyl chloride (TMSCl), t-Butyldimethylsilyl chloride (TBDMSCl) | Protection of N-H group, increase volatility for GC-MS. |
| Alkylation | Alkyl halides (e.g., methyl iodide) | Introduce an alkyl group to the nitrogen atom. |
| Reaction with Isocyanates | Phenyl isocyanate | Formation of a urea (B33335) derivative for altered physical properties. |
Advanced Analytical Methodologies for Dihydropyrazine Research
Development and Validation of Chromatographic Techniques for Separation and Purity Profiling
The separation and purity assessment of 2-Propyl-3,5-dimethyl-5,6-dihydropyrazine from complex mixtures, such as reaction matrices or natural extracts, relies heavily on chromatographic techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods employed for such purposes. ijrar.org
The development of a robust chromatographic method begins with the selection of the appropriate technique based on the compound's physicochemical properties, such as its volatility and polarity. Given the likely volatility of this compound, gas chromatography is a highly suitable technique. For less volatile derivatives or when analyzing complex non-volatile matrices, reversed-phase HPLC would be the method of choice. ijrar.org
Method validation is a critical step to ensure that the analytical method is reliable, reproducible, and accurate for its intended purpose. mdpi.com Validation parameters typically include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). ijrar.orgmdpi.com
Illustrative Example of a Validated GC Method for Purity Profiling:
While specific validated methods for this compound are not widely published, a typical GC method would be developed and validated as follows:
| Parameter | Illustrative Condition/Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) at 300 °C |
| Linearity (r²) | > 0.999 |
| LOD | 0.01 µg/mL |
| LOQ | 0.03 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98-102% |
This table is illustrative and provides typical parameters for the GC analysis of a heterocyclic compound like this compound.
Implementation of Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) for Research Applications
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the unambiguous identification of compounds in complex mixtures. thegoodscentscompany.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools in the analysis of dihydropyrazines. thegoodscentscompany.comnih.govnist.gov
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the individual components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that acts as a chemical fingerprint for the compound.
In the case of this compound, analysis by GC-MS would likely involve its oxidation to the more stable aromatic pyrazine (B50134), 2-Propyl-3,5-dimethylpyrazine, either during the analysis (e.g., at a high inlet temperature) or as a sample preparation step. The mass spectrum of the resulting pyrazine would provide key structural information.
Electron Ionization Mass Spectrum Data for 2-Propyl-3,5-dimethylpyrazine:
| Mass-to-Charge (m/z) | Relative Intensity |
| 150 | Base Peak (Molecular Ion) |
| 122 | High |
| 135 | Medium |
| 109 | Medium |
Data is for the corresponding pyrazine, as dihydropyrazines are typically oxidized to pyrazines for analysis. The molecular ion at m/z 150 confirms the molecular weight of the pyrazine. nist.govnih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS):
For less volatile derivatives or for analyses where minimal sample alteration is required, LC-MS is the preferred technique. In LC-MS, the separation is achieved using HPLC, and detection is performed by a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar and semi-polar compounds. It is a soft ionization technique that typically results in a prominent molecular ion peak, which is useful for confirming the molecular weight of the target analyte. The choice of mobile phase is critical and must be compatible with both the chromatography and the ionization process. mdpi.com
Research into Quantitative Analytical Methodologies for Monitoring Reaction Progress and Yields
The ability to accurately quantify the amount of this compound is essential for monitoring its synthesis, optimizing reaction conditions, and determining reaction yields. Quantitative analysis is typically performed using chromatographic techniques with appropriate detectors.
For quantitative GC analysis, a Flame Ionization Detector (FID) is often used due to its high sensitivity and wide linear range for organic compounds. For LC-based quantification, a UV detector can be used if the compound possesses a suitable chromophore, or a mass spectrometer can be used in selected ion monitoring (SIM) mode for enhanced selectivity and sensitivity.
A common approach for quantification is the use of an internal standard. An internal standard is a compound with similar chemical properties to the analyte but which is not present in the sample. A known amount of the internal standard is added to both the calibration standards and the unknown samples. The response factor of the analyte relative to the internal standard is then used to calculate the concentration of the analyte.
Illustrative Example of a Calibration Curve for Quantitative Analysis:
A calibration curve is constructed by plotting the response (e.g., peak area ratio of analyte to internal standard) versus the concentration of the analyte.
| Concentration (µg/mL) | Peak Area Ratio (Analyte/Internal Standard) |
| 1.0 | 0.15 |
| 5.0 | 0.76 |
| 10.0 | 1.52 |
| 25.0 | 3.80 |
| 50.0 | 7.55 |
| 100.0 | 15.10 |
This table represents an illustrative calibration curve for the quantitative analysis of this compound, which would be used to determine the concentration of the compound in an unknown sample based on its peak area ratio.
Role of 2 Propyl 3,5 Dimethyl 5,6 Dihydropyrazine in Complex Chemical Systems and Mechanistic Pathways
Participation in Maillard Reaction Pathways as an Intermediate or Product
The Maillard reaction, a non-enzymatic browning process, is a cornerstone of flavor development in thermally processed foods. This complex cascade of reactions between amino acids and reducing sugars generates a plethora of volatile and non-volatile compounds, including a significant class of heterocyclic compounds known as pyrazines. Alkylpyrazines, in particular, are renowned for their nutty, roasted, and toasted aromas and are integral to the flavor profiles of coffee, cocoa, roasted meats, and baked goods nih.gov.
Within the intricate network of the Maillard reaction, 2-Propyl-3,5-dimethyl-5,6-dihydropyrazine emerges as a key intermediate in the formation of the corresponding aromatic pyrazine (B50134), 2-propyl-3,5-dimethylpyrazine. The generally accepted mechanism for the formation of such alkylpyrazines involves the condensation of α-aminocarbonyl compounds, which are themselves products of the Strecker degradation of amino acids researchgate.netnih.gov.
The formation pathway can be summarized as follows:
Formation of α-aminocarbonyls: The Strecker degradation of specific amino acids in the presence of dicarbonyl compounds yields aldehydes and α-aminoketones. For the formation of this compound, the requisite aminoketone precursors would be 1-amino-2-butanone and 2-amino-3-pentanone, derived from threonine and isoleucine/leucine respectively.
Condensation to Dihydropyrazine (B8608421): Two molecules of these α-aminoketones condense to form a dihydropyrazine ring. The substitution pattern on the resulting dihydropyrazine is determined by the specific aminoketones involved in the condensation researchgate.net.
Oxidation to Pyrazine: The dihydropyrazine intermediate is then oxidized to the stable, aromatic pyrazine. This oxidation can occur through various pathways, including reaction with other components of the Maillard reaction mixture.
The substituents of less abundant pyrazines often result from the incorporation of Strecker aldehydes or products of aldol condensation into the dihydropyrazine intermediate researchgate.netnih.gov. The formation of pyrazines is also influenced by the structure of the initial reactants; for instance, studies on lysine-containing dipeptides and tripeptides have shown that these can also serve as precursors, affecting the types and quantities of pyrazines produced nih.gov.
| Step | Description | Key Reactants/Intermediates |
|---|---|---|
| 1 | Strecker Degradation | Amino acids, dicarbonyls |
| 2 | Formation of α-aminocarbonyls | α-aminoketones |
| 3 | Condensation | Dihydropyrazine ring |
| 4 | Oxidation | Aromatic pyrazine |
Mechanistic Studies of Biosynthetic Pathways in Chemical Biology (focus on chemical transformations)
In the domain of chemical biology, understanding the biosynthetic pathways of flavor compounds is of great interest for both academic research and industrial applications, such as the biotechnological production of natural flavors. While the specific biosynthetic pathway for this compound is not extensively detailed in the literature, the biosynthesis of structurally similar alkylpyrazines provides a strong model for the chemical transformations involved.
The biosynthesis of many alkylpyrazines in microorganisms, such as Bacillus subtilis, often starts from amino acids nih.gov. For instance, the biosynthesis of 2,5-dimethylpyrazine and 2-ethyl-3,5-dimethylpyrazine has been shown to originate from L-threonine nih.gov. A chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine has been demonstrated to proceed through the condensation of two molecules of aminoacetone and one molecule of acetaldehyde, with the precursors being enzymatically generated from L-threonine nih.gov.
Extrapolating from these findings, a plausible biosynthetic route for this compound would involve the following key chemical transformations:
Enzymatic formation of aminoketone precursors: Specific enzymes, such as L-threonine dehydrogenase, can catalyze the conversion of amino acids into α-aminoketones. For the propyl-substituted pyrazine, amino acids such as isoleucine or norvaline could be enzymatically converted to the necessary aminoketone building blocks.
Condensation to form the dihydropyrazine ring: Similar to the Maillard reaction, the biosynthetic pathway likely involves the condensation of these enzymatically produced α-aminoketones to form the this compound intermediate.
Further enzymatic or spontaneous reactions: The dihydropyrazine can then be a substrate for further enzymatic modification or undergo spontaneous oxidation to the corresponding aromatic pyrazine, which is often the final flavor compound of interest.
| Transformation | Precursor(s) | Intermediate/Product | Enzyme Class (Example) |
|---|---|---|---|
| Amino Acid Catabolism | Isoleucine, Norvaline | α-aminoketones | Dehydrogenases, Deaminases |
| Condensation | α-aminoketones | This compound | Non-enzymatic or synthase-mediated |
| Oxidation/Dehydrogenation | This compound | 2-Propyl-3,5-dimethylpyrazine | Oxidoreductases |
Exploration as a Precursor in Multistep Organic Synthesis
The reactivity of the dihydropyrazine ring makes this compound a potentially valuable precursor in multistep organic synthesis. The development of novel precursors is a critical step in the engineering of new materials and functional molecules polytechnique.edu. The dihydropyrazine scaffold can be seen as a versatile building block for the synthesis of more complex heterocyclic systems.
Key reactive features of the this compound molecule that could be exploited in organic synthesis include:
The C=N double bond: This imine functionality is susceptible to nucleophilic attack, allowing for the introduction of a wide range of substituents.
The N-H groups: The nitrogen atoms can be functionalized through alkylation, acylation, or other reactions.
The potential for aromatization: The dihydropyrazine ring can be readily oxidized to the corresponding pyrazine, a transformation that can be used strategically in a synthetic sequence.
Ring-opening and rearrangement reactions: Under certain conditions, the dihydropyrazine ring could be induced to undergo ring-opening or rearrangement to form other heterocyclic systems.
While specific examples of the use of this compound as a synthetic precursor are not prominent in the literature, the general reactivity of dihydropyrazines suggests its potential for creating diverse molecular architectures. For example, dearomatizing conversions of pyrazines to 1,4-dihydropyrazine (B12976148) derivatives have been achieved through transition-metal-free diboration, silaboration, and hydroboration, showcasing the synthetic utility of the dihydropyrazine core rsc.org.
Dihydropyrazine Derivatives in Optoelectronic Materials Research
In the field of materials science, there is a continuous search for novel organic compounds with interesting optoelectronic properties for applications in devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors. Pyrazine derivatives, due to their electron-deficient nature, are attractive building blocks for the design of such functional materials mdpi.comresearchgate.net. The incorporation of a pyrazine or dihydropyrazine core into a larger conjugated system can significantly influence the electronic properties of the resulting molecule, such as the HOMO-LUMO gap, which in turn affects its absorption and emission characteristics researchgate.net.
While research has not specifically focused on this compound for optoelectronic applications, the broader class of dihydropyrazine derivatives is being explored. The dihydropyrazine ring can act as a non-aromatic linker or as a component that can be converted into an aromatic pyrazine unit within a larger molecular framework, thereby tuning the electronic properties of the material.
The design of optoelectronic materials often involves creating donor-acceptor (D-A) structures to facilitate intramolecular charge transfer (ICT), a process that is crucial for the performance of many organic electronic devices mdpi.com. The electron-withdrawing character of the pyrazine ring makes it a suitable acceptor unit. Dihydropyrazine derivatives can serve as precursors to such pyrazine-containing materials.
| Property | Influence of the Heterocyclic Core | Potential Application |
|---|---|---|
| Electron Affinity | The electron-deficient nature of the pyrazine ring enhances electron transport. | Electron-transporting layers in OLEDs |
| HOMO-LUMO Gap | The incorporation of the pyrazine ring can lower the LUMO energy, reducing the band gap. researchgate.net | Organic semiconductors, photovoltaics |
| Fluorescence | The rigid pyrazine structure can lead to high fluorescence quantum yields in some derivatives. | Emissive layers in OLEDs, fluorescent probes |
| Molecular Packing | The geometry of the dihydropyrazine ring can influence the solid-state packing of molecules, affecting charge mobility. | Organic field-effect transistors (OFETs) |
Future Research Directions and Emerging Areas in Dihydropyrazine Chemistry
Exploration of Stereoselective Synthetic Strategies
The biological activity and material properties of chiral molecules are often highly dependent on their stereochemistry. For dihydropyrazines, which can possess multiple stereocenters, the development of stereoselective synthetic methods is a paramount objective. Future research will likely move beyond classical condensation reactions, which often yield racemic or diastereomeric mixtures, towards more sophisticated and controlled approaches.
One promising avenue is the use of asymmetric catalysis . This can involve chiral metal complexes or organocatalysts to control the formation of the dihydropyrazine (B8608421) ring with a high degree of stereoselectivity. Inspired by syntheses of other chiral heterocycles, researchers may explore reactions that set the stereocenters early in the synthetic sequence. For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a classic multicomponent reaction, has been adapted for asymmetric variations, providing a blueprint for similar developments in dihydropyrazine synthesis. organic-chemistry.orgwikipedia.org
Another area of focus will be bio-inspired and biomimetic synthesis . Nature often produces complex chiral molecules with remarkable efficiency and selectivity. By mimicking biosynthetic pathways, chemists can potentially develop novel and highly stereoselective routes to dihydropyrazines. This approach has been successfully applied to the synthesis of other complex natural products, such as chiral tetrahydrofurans, demonstrating the power of drawing inspiration from biological systems. elsevierpure.com
Furthermore, the use of chiral auxiliaries attached to the starting materials can guide the stereochemical outcome of the cyclization reaction. While this is a more traditional approach, new and more efficient auxiliaries are continuously being developed. The exploration of these strategies will be critical for accessing enantiomerically pure dihydropyrazines, which is essential for applications in medicinal chemistry and materials science.
| Stereoselective Strategy | Description | Potential Application for Dihydropyrazines |
| Asymmetric Catalysis | Use of chiral catalysts (metal-based or organocatalysts) to induce stereoselectivity in a reaction. | Enantioselective synthesis of chiral dihydropyrazines from achiral precursors. |
| Bio-inspired Synthesis | Mimicking natural biosynthetic pathways to achieve stereocontrol. | Development of novel and highly selective routes inspired by the formation of heterocyclic natural products. |
| Chiral Auxiliaries | Covalently attaching a chiral group to a substrate to direct the stereochemical course of a reaction. | Diastereoselective synthesis of dihydropyrazines, with the auxiliary being removed post-synthesis. |
| Substrate Control | Utilizing the inherent stereochemistry of a chiral starting material to control the stereochemistry of the product. | Synthesis of specific diastereomers of dihydropyrazines from chiral amino acids or other chiral building blocks. |
Deeper Mechanistic Understanding of Complex Dihydropyrazine Transformations
A thorough understanding of reaction mechanisms is fundamental to the development of new synthetic methods and the prediction of product outcomes. For dihydropyrazines, many transformations, including their formation, oxidation to pyrazines, and participation in cycloaddition reactions, involve complex mechanistic pathways that are not yet fully understood. researchgate.netresearchgate.net
Future research will necessitate a move towards more detailed mechanistic investigations. Computational chemistry , particularly Density Functional Theory (DFT) calculations, will play a crucial role in mapping out reaction energy profiles, identifying transition states, and elucidating the structures of reactive intermediates. nih.gov Such studies can provide insights into the factors that control regioselectivity and stereoselectivity, guiding the rational design of more efficient synthetic protocols. For example, DFT has been used to investigate the cycloaddition behavior of dihydropyrazines with ketenes, revealing a stepwise pathway involving a betaine (B1666868) intermediate. nih.gov
In addition to computational approaches, experimental techniques such as kinetic studies and isotope labeling experiments will be vital for corroborating proposed mechanisms. By systematically varying reaction parameters and tracking the fate of labeled atoms, researchers can gain a more complete picture of the reaction pathway. This deeper mechanistic knowledge will be instrumental in optimizing existing reactions and discovering novel transformations of the dihydropyrazine ring system.
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
The ability to monitor chemical reactions in real-time provides invaluable information about reaction kinetics, the formation of intermediates, and the influence of reaction conditions. youtube.com For dihydropyrazine chemistry, the application of advanced in-situ spectroscopic techniques is an emerging area that promises to revolutionize how these reactions are studied and optimized.
In-situ Fourier Transform Infrared (FTIR) spectroscopy and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for tracking the concentration changes of reactants, products, and intermediates throughout a reaction. nih.govfrontiersin.org These techniques can provide detailed structural information, helping to identify transient species that might be missed by traditional offline analysis. frontiersin.orgspectroscopyonline.com For instance, Attenuated Total Reflection (ATR)-FTIR has been successfully used to monitor complex catalytic hydrogenations at high pressure, a methodology that could be adapted for studying dihydropyrazine synthesis or transformations. nih.gov
In-situ Raman spectroscopy offers complementary information, particularly for symmetric vibrations and for reactions in aqueous media. spectroscopyonline.com The development of specialized probes and cells allows these spectroscopic techniques to be applied under a wide range of reaction conditions, including high pressure and temperature. youtube.com The continuous data stream provided by in-situ monitoring allows for more precise reaction profiling and can accelerate the optimization of reaction conditions, leading to higher yields and purer products. rsc.org
| In-Situ Technique | Information Gained | Relevance to Dihydropyrazine Chemistry |
| FTIR Spectroscopy | Changes in functional groups, identification of intermediates with specific vibrational modes. frontiersin.org | Monitoring the formation of the C=N bond in the dihydropyrazine ring and subsequent reactions. |
| NMR Spectroscopy | Detailed structural information on soluble species, quantification of reactants and products. jconsortium.comyoutube.comchemicalbook.com | Elucidating the structure of intermediates and byproducts in solution-phase reactions. |
| Raman Spectroscopy | Information on molecular vibrations, suitable for aqueous systems and solid catalysts. spectroscopyonline.com | Studying reactions involving symmetric molecules or conducted in aqueous environments. |
| UV-Vis Spectroscopy | Monitoring of chromophoric species and changes in conjugation. rsc.org | Tracking the conversion of dihydropyrazines to aromatic pyrazines. |
Development of Novel Dihydropyrazine-Based Chemical Tools and Probes
The structural features of the dihydropyrazine scaffold make it an attractive starting point for the development of novel chemical tools and probes for biological and materials science applications. nih.gov The ability to introduce a variety of substituents onto the dihydropyrazine ring allows for the fine-tuning of its properties.
One exciting area of future research is the design of fluorogenic probes . By incorporating a fluorophore and a quencher into a dihydropyrazine derivative, it may be possible to create "turn-on" fluorescent probes that become fluorescent upon reaction with a specific analyte. This concept has been explored with other heterocyclic systems, such as tetrazines, which undergo bioorthogonal reactions to produce a fluorescent product. mdpi.com A similar strategy could be developed for dihydropyrazines, where a specific chemical transformation, such as oxidation to the corresponding pyrazine (B50134), could trigger a fluorescent response.
Furthermore, dihydropyrazines could serve as scaffolds for the development of biologically active compounds . The synthesis of libraries of diverse dihydropyrazine derivatives and their screening in biological assays could lead to the discovery of new therapeutic agents. ijrpr.commdpi.comnih.gov The structural relationship of dihydropyrazines to other bioactive heterocycles suggests that they may interact with a variety of biological targets. rsc.orgresearchgate.nettandfonline.comnih.gov The development of modular synthetic routes will be key to efficiently generating the chemical diversity needed for such screening efforts. nih.gov
The exploration of dihydropyrazines in materials science is another promising frontier. The electronic properties of the dihydropyrazine ring can be modulated by substitution, potentially leading to new organic electronic materials for applications in solar cells, LEDs, and transistors, an area where pyrazine-based materials have already shown promise. rsc.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-Propyl-3,5-dimethyl-5,6-dihydropyrazine, and how can reaction conditions influence isomer formation?
- Methodological Answer: The compound can be synthesized via condensation of 1,2-diaminopropane with diketones (e.g., 2,3-pentanedione), forming isomeric products due to regioselectivity in cyclization. For example, using 2,3-pentanedione yields 2-ethyl-3,5- and 2-ethyl-3,6-dimethyl-5,6-dihydropyrazine isomers. Reaction temperature and solvent polarity significantly impact isomer ratios. Mass spectrometry and fragmentation patterns are critical for distinguishing isomers .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., , , 2D-COSY) with high-resolution mass spectrometry (HRMS). For dihydropyrazines, NMR signals in the δ 2.5–3.5 ppm range indicate methyl and propyl substituents. X-ray crystallography, as used for related pyrazolines, provides unambiguous structural confirmation .
Q. What safety protocols are essential for handling dihydropyrazine derivatives in laboratory settings?
- Methodological Answer: Use protective equipment (gloves, goggles) and ensure ventilation to avoid inhalation. Store in dark, dry conditions away from oxidizers. For waste disposal, neutralize with dilute acid (e.g., HCl) before incineration. Safety data for analogous compounds like 3-ethyl-2,5-dimethylpyrazine highlight flammability risks and skin irritation hazards .
Advanced Research Questions
Q. How can isotopic labeling (e.g., , ) be applied to study the stability and degradation pathways of this compound under varying pH conditions?
- Methodological Answer: Synthesize the compound with -labeled amines or -enriched carbonyl precursors. Monitor isotopic enrichment via isotope-ratio mass spectrometry (IRMS) during stability studies. For example, -labeled pyrazines have been used to trace degradation products in aqueous solutions, revealing pH-dependent hydrolysis mechanisms .
Q. What strategies resolve contradictions in spectroscopic data for dihydropyrazine isomers, and how can computational modeling aid interpretation?
- Methodological Answer: Use density functional theory (DFT) to simulate NMR chemical shifts and compare them with experimental data. For instance, computational studies on 3,5-diaryl-2-pyrazolines achieved <0.1 ppm deviation between calculated and observed NMR shifts, clarifying ambiguous assignments . Pair this with HPLC-MS using chiral columns (e.g., Chiralpak IB) to separate enantiomers .
Q. How do steric and electronic effects of substituents influence the tautomeric equilibria of 5,6-dihydropyrazines in solution?
- Methodological Answer: Conduct variable-temperature NMR studies in deuterated solvents (e.g., DMSO-d) to observe tautomerization kinetics. For example, bulky substituents like isopropyl groups slow equilibria due to steric hindrance. UV-Vis spectroscopy can track electronic transitions linked to tautomeric states .
Data Contradiction Analysis
Q. Why might GC-MS data show discrepancies in isomer ratios compared to HPLC, and how can this be mitigated?
- Methodological Answer: GC-MS may thermally degrade labile dihydropyrazines during vaporization, skewing isomer ratios. Use low-temperature ionization techniques (e.g., ESI-MS) or hyphenate HPLC with a photodiode array detector (HPLC-PDA) to preserve integrity. Cross-validate with - NOESY NMR to confirm spatial proximity of substituents .
Experimental Design Tables
Table 1. Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Impact on Yield/Isomer Ratio |
|---|---|---|
| Solvent | Anhydrous ethanol | Polar aprotic solvents favor cyclization |
| Temperature | 80–100°C | Higher temps reduce reaction time but may increase side products |
| Diamine:Diketone Ratio | 1:1.2 | Excess diketone minimizes unreacted diamine |
Table 2. Analytical Techniques for Structural Elucidation
| Technique | Application | Example Data (Target Compound) |
|---|---|---|
| HRMS | Molecular formula confirmation | [M+H] at m/z 167.1184 |
| 2D-NMR (HSQC, HMBC) | Assigning methyl/propyl groups | - correlations at δ 2.8 (CH) |
| X-ray Crystallography | Absolute configuration determination | CCDC deposition code: 1234567 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
